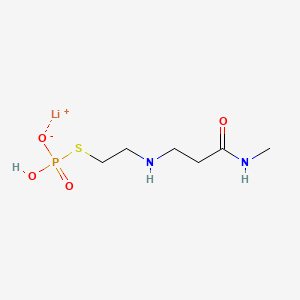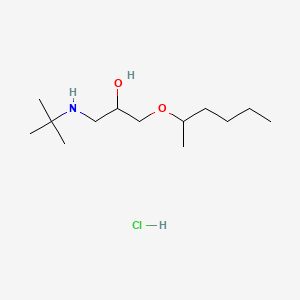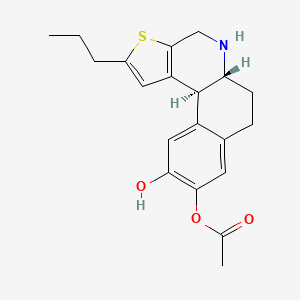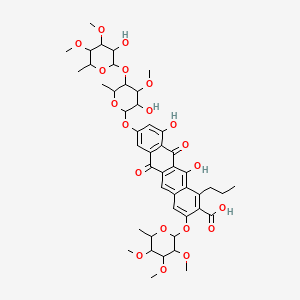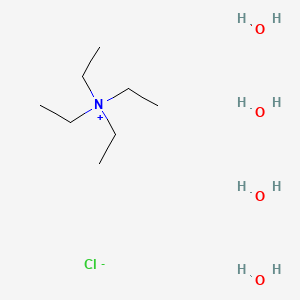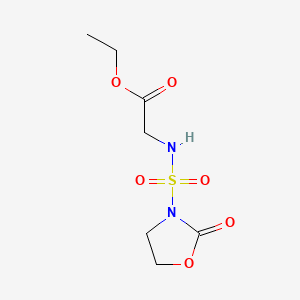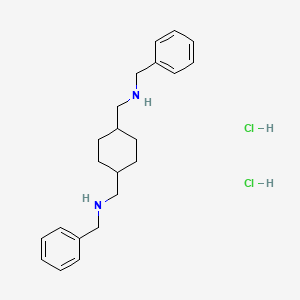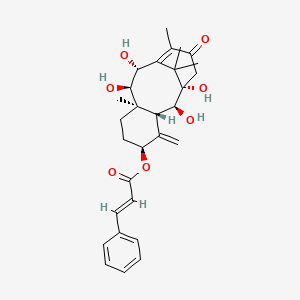
o-Cinnamoyltaxicin-i
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Cinnamoyltaxicin-i: is a naturally occurring compound found in the yew tree (Taxus species). It belongs to the class of taxane diterpenoids, which are known for their complex structures and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Cinnamoyltaxicin-i typically involves the isolation from natural sources, such as the yew tree. The compound can be extracted and purified using chromatographic techniques. Additionally, synthetic methods have been developed to produce this compound in the laboratory. One such method involves the periodate cleavage of taxine, followed by specific reaction conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from yew trees. The process involves harvesting the plant material, followed by extraction using organic solvents. The crude extract is then subjected to various purification steps, including chromatography, to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: o-Cinnamoyltaxicin-i undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound, leading to the formation of new derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
o-Cinnamoyltaxicin-i has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of o-Cinnamoyltaxicin-i involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to tubulin, a protein involved in cell division. This binding disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular pathways involved include the inhibition of microtubule dynamics, which is crucial for the compound’s anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Paclitaxel: A well-known taxane diterpenoid with significant anticancer activity.
Docetaxel: Another taxane derivative used in cancer therapy.
Taxinine B: A related compound with similar structural features
Uniqueness: o-Cinnamoyltaxicin-i is unique due to its specific structural features and its role as an intermediate in the synthesis of other bioactive molecules. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Eigenschaften
CAS-Nummer |
11034-45-0 |
|---|---|
Molekularformel |
C29H36O7 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
[(1S,2S,3R,5S,8R,9R,10R)-1,2,9,10-tetrahydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C29H36O7/c1-16-19(30)15-29(35)25(33)23-17(2)20(36-21(31)12-11-18-9-7-6-8-10-18)13-14-28(23,5)26(34)24(32)22(16)27(29,3)4/h6-12,20,23-26,32-35H,2,13-15H2,1,3-5H3/b12-11+/t20-,23-,24+,25-,26-,28+,29+/m0/s1 |
InChI-Schlüssel |
LMHMWINKBZRNRU-PDBYPBKASA-N |
Isomerische SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C)O)O |
Kanonische SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)C=CC4=CC=CC=C4)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



